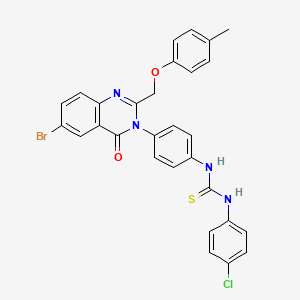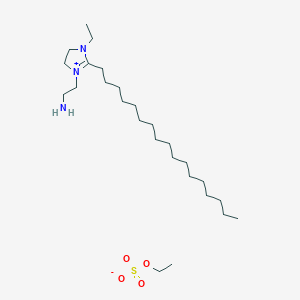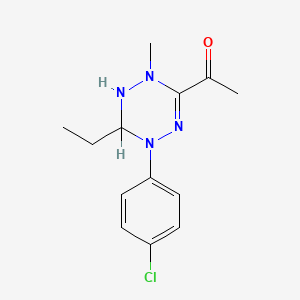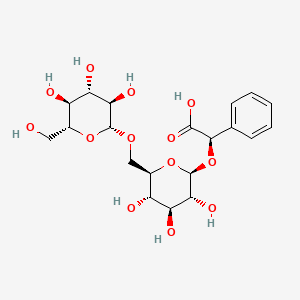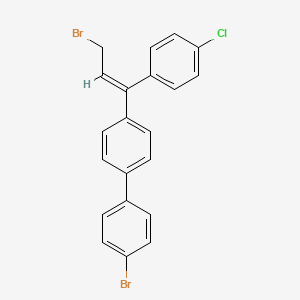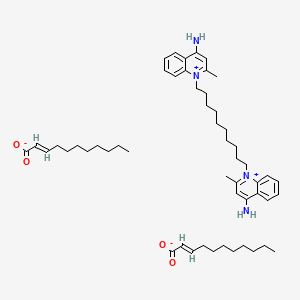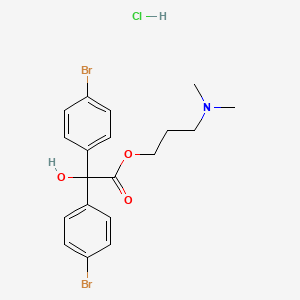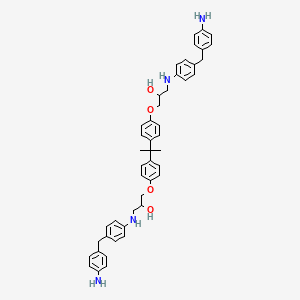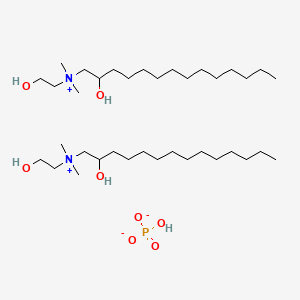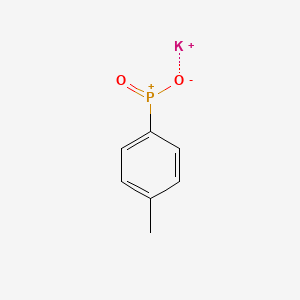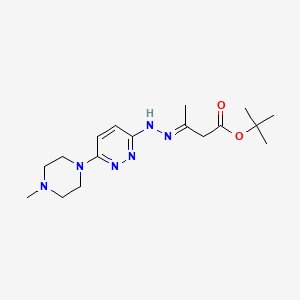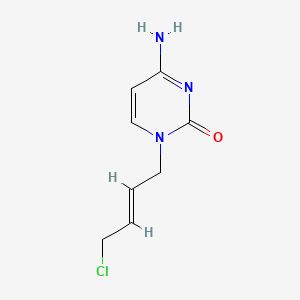
2,6-Dibenzyltoluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dibenzyltoluene is an organic compound with the molecular formula C21H20. It consists of a toluene core with two benzyl groups attached at the 2 and 6 positions. This compound is known for its stability and is used in various industrial applications, particularly as a liquid organic hydrogen carrier (LOHC) due to its ability to absorb and release hydrogen through chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dibenzyltoluene can be synthesized through the alkylation of toluene with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves similar alkylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2,6-Dibenzyltoluene undergoes various chemical reactions, including:
Hydrogenation: The compound can be hydrogenated to form perhydro-2,6-dibenzyltoluene, which is used in hydrogen storage applications.
Oxidation: It can be oxidized to form benzyl alcohols and benzaldehydes under specific conditions.
Substitution: The benzyl groups can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Hydrogenation: Typically performed using a ruthenium catalyst (Ru/Al2O3) at elevated temperatures (120-200°C) and pressures (50 bar).
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Reagents such as nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation are used.
Major Products
Hydrogenation: Perhydro-2,6-dibenzyltoluene
Oxidation: Benzyl alcohols and benzaldehydes
Substitution: Nitro- and sulfonyl- derivatives
Scientific Research Applications
2,6-Dibenzyltoluene has several scientific research applications:
Mechanism of Action
The primary mechanism of action for 2,6-Dibenzyltoluene in hydrogen storage involves its ability to undergo reversible hydrogenation and dehydrogenation reactions. The compound absorbs hydrogen in the presence of a catalyst, forming a hydrogen-rich derivative. This hydrogen can be released when needed, making it an efficient medium for hydrogen storage .
Comparison with Similar Compounds
Similar Compounds
Benzyltoluene: Similar structure but with only one benzyl group attached to the toluene core.
Dibenzyltoluene Isomers: Other isomers of dibenzyltoluene with different positions of benzyl groups.
Uniqueness
2,6-Dibenzyltoluene is unique due to its specific arrangement of benzyl groups, which provides it with distinct chemical properties and reactivity. Its ability to act as a liquid organic hydrogen carrier sets it apart from other similar compounds .
Properties
CAS No. |
128753-32-2 |
|---|---|
Molecular Formula |
C21H20 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
1,3-dibenzyl-2-methylbenzene |
InChI |
InChI=1S/C21H20/c1-17-20(15-18-9-4-2-5-10-18)13-8-14-21(17)16-19-11-6-3-7-12-19/h2-14H,15-16H2,1H3 |
InChI Key |
OSKNTTXXQQCIRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


